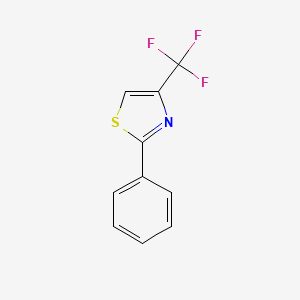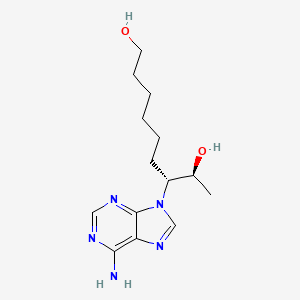
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is a chemical compound with the molecular formula C17H29N5O2. It is a derivative of nonanediol and contains a purinyl group, which is a heterocyclic compound composed of a purine base. This compound is a stereo-specific isomer, with the (7R,8S) configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- typically involves the reaction of nonanediol with a purine derivative under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve the desired stereo-specific isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- involves its interaction with specific molecular targets and pathways. The purinyl group in the compound may interact with enzymes, receptors, or other biological molecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Nonanediol: A related compound without the purinyl group.
7-(6-amino-9H-purin-9-yl)nonane-1,8-diol: A similar compound with a different stereochemistry.
Uniqueness
1,8-Nonanediol, 7-(6-amino-9H-purin-9-yl)-, (7R,8S)- is unique due to its specific stereo-configuration and the presence of both nonanediol and purinyl groups. This combination of features may result in unique chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
159722-90-4 |
|---|---|
Molekularformel |
C14H23N5O2 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
(7R,8S)-7-(6-aminopurin-9-yl)nonane-1,8-diol |
InChI |
InChI=1S/C14H23N5O2/c1-10(21)11(6-4-2-3-5-7-20)19-9-18-12-13(15)16-8-17-14(12)19/h8-11,20-21H,2-7H2,1H3,(H2,15,16,17)/t10-,11+/m0/s1 |
InChI-Schlüssel |
JPMVIXUFWCZSGS-WDEREUQCSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
Kanonische SMILES |
CC(C(CCCCCCO)N1C=NC2=C(N=CN=C21)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


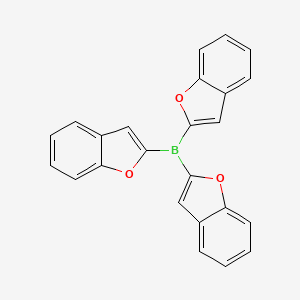
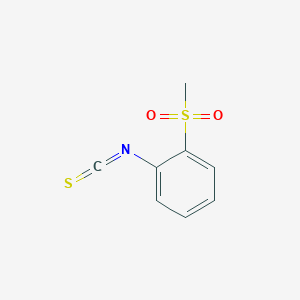
![N-[Cyano(1,3-dithian-2-ylidene)methyl]-N,2,2-trimethylpropanamide](/img/structure/B14274577.png)
![3,3'-{Ethene-1,2-diylbis[(5-azido-2,1-phenylene)sulfonyl]}di(propan-1-ol)](/img/structure/B14274580.png)
![Benzenamine, 2-nitro-4-[(4-nitrophenyl)thio]-](/img/structure/B14274590.png)
![N-[(4-Methylphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14274592.png)
![4-[(2H-Tetrazol-2-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14274593.png)

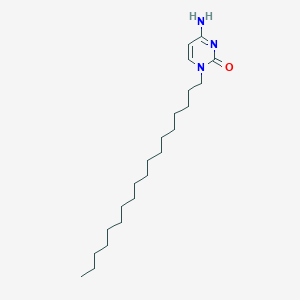
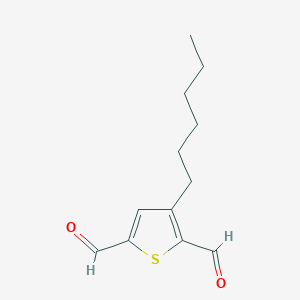
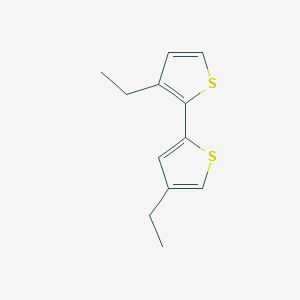
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14274619.png)
![2,4-Dichloro-6-[5-(3-nitrophenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14274625.png)
